2,2'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene
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Overview
Description
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is an organic compound that features a naphthalene backbone with bromine atoms attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of a butane chain. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to facilitate the bromination reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can introduce carbonyl or carboxyl groups.
Scientific Research Applications
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The naphthalene backbone provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: A simpler compound with bromine atoms attached to a butane chain.
2,3-Dibromobutane: Another dibromobutane isomer with different bromine atom positions.
2,2-Dibromobutane: A compound with both bromine atoms attached to the same carbon atom.
Uniqueness
2,2’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane chain. This structure provides distinct chemical and physical properties that are not observed in simpler dibromobutane compounds. The presence of the naphthalene ring enhances the compound’s stability and potential for diverse chemical reactions.
Properties
CAS No. |
102772-70-3 |
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Molecular Formula |
C24H20Br2 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
2-(1,4-dibromo-3-naphthalen-2-ylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C24H20Br2/c25-15-23(21-11-9-17-5-1-3-7-19(17)13-21)24(16-26)22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16H2 |
InChI Key |
LQCGKDDEYQKVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)C(CBr)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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